molecular formula C10H18N2O B3100953 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1380386-77-5

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B3100953
CAS No.: 1380386-77-5
M. Wt: 182.26
InChI Key: WYEOILWMDWYNGG-UHFFFAOYSA-N
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Description

“2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound . It contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine .


Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The course of the reaction was monitored by chromatography–mass-spectrometry . The 8-hexyl analogs of several 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-ones were synthesized to reveal the influence of the N-substituent on the anti-ulcer activity .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 32 bonds; 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C10H18N2O . The molecular weight of its hydrochloride form is 218.72 g/mol .

Scientific Research Applications

  • Antihypertensive Activity : Research has shown that certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibit antihypertensive properties. For example, compounds substituted with 2-(3-indolyl)ethyl at the 8 position have been identified as active against hypertension in spontaneous hypertensive rats (Caroon et al., 1981).

  • Tachykinin NK2 Receptor Antagonists : Some spiropiperidines, including those derived from 1-oxa-3,8-diazaspiro[4.5]decan-2-one, have been found to be potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds show potential in treating conditions like bronchoconstriction (Smith et al., 1995).

  • Muscarinic Agonists : Studies have synthesized spirooxazolidine-2,4-dione derivatives related to 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione and evaluated them as potential muscarinic agonists, which could be useful in treating dementia (Tsukamoto et al., 1993).

  • Antibacterial and Antifungal Agents : Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, a class of compounds including the diazaspiro[4.5]decan-3-one structure, have been synthesized and shown to possess antibacterial and antifungal properties (Thanusu et al., 2011).

  • Supramolecular Arrangements : The structural and crystallographic properties of cyclohexane-5-spirohydantoin derivatives, including 1,3-diazaspiro[4.5]decan-2-one variants, have been explored for their role in supramolecular arrangements (Graus et al., 2010).

  • Anticonvulsant Agents : Novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated as anticonvulsant agents, demonstrating protective effects against seizures (Madaiah et al., 2012).

  • T-Type Calcium Channel Antagonists : Compounds based on 2,8-diazaspiro[4.5]decan-1-one have been designed as T-type calcium channel inhibitors, showing potential in treating conditions related to these channels (Fritch & Krajewski, 2010).

Safety and Hazards

The safety data sheet for “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” could involve further structural optimization. For instance, compound 41, a derivative of 2,8-diazaspiro[4.5]decan-1-one, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells. Therefore, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEOILWMDWYNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCNCC2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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